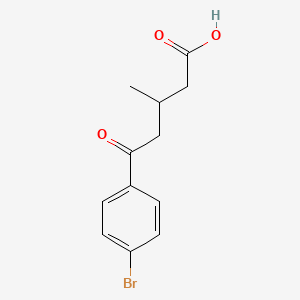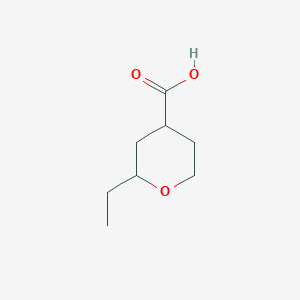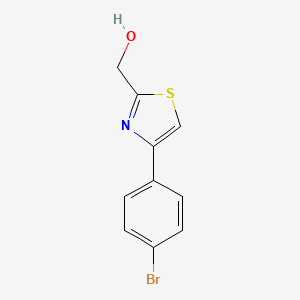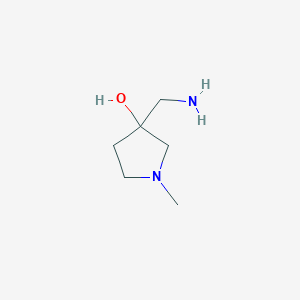
3-(Aminomethyl)-1-methylpyrrolidin-3-ol
Vue d'ensemble
Description
Aminomethyl compounds are a class of organic compounds containing an aminomethyl functional group. They are derivatives of amines and have one or more alkyl or aryl groups on the nitrogen atom . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of aminomethyl compounds often involves various intra- and intermolecular reactions . Protodeboronation of alkyl boronic esters is one of the methods used in the synthesis of aminomethyl compounds .Molecular Structure Analysis
The molecular structure of aminomethyl compounds is influenced by the number and type of alkyl or aryl groups attached to the nitrogen atom . The structure can have a significant impact on the physical and chemical properties of the compound .Chemical Reactions Analysis
Aminomethyl compounds can undergo various chemical reactions. For example, they can serve as synthetic equivalents to alkyl cations, radicals, and anions by the appropriate choice of reaction conditions .Physical And Chemical Properties Analysis
Physical properties of aminomethyl compounds include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .Applications De Recherche Scientifique
Enantioselective Synthesis
Researchers have developed a novel and general method for the asymmetric synthesis of syn/anti-1,3-amino alcohols, demonstrating the versatility of pyrrolidine derivatives in synthesizing bioactive molecules. This method highlights the compound's utility in creating complex molecular architectures essential for pharmaceutical development (Jha, Kondekar, & Kumar, 2010).
Antioxidant Activity
A study explored the antioxidant activity of N-aminomethyl derivatives of ethosuximide and pufemide anticonvulsants. It indicates the potential of pyrrolidine derivatives in modifying the antioxidant properties of compounds, which could be beneficial in pharmaceutical sciences (Hakobyan et al., 2020).
Antibacterial Agents
The synthesis and evaluation of pyrrolidine derivatives for their antibacterial activity have been documented. Such studies are crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance (Egawa et al., 1984).
Anticonvulsant Activity
Research into the anticonvulsant activity and structure-activity relationships of sodium channel blocking 3-aminopyrroles, derived from pyrrolidine, shows the potential of these compounds in the treatment of epilepsy. This underscores the importance of pyrrolidine derivatives in medicinal chemistry (Unverferth et al., 1998).
Metabotropic Glutamate Receptors
A study on selective activation of group-II metabotropic glutamate receptors by a pyrrolidine derivative showcases its neuroprotective potential. This highlights the therapeutic implications of pyrrolidine derivatives in neurodegenerative diseases (Battaglia et al., 1998).
Chemical Transformations
The ability of 3-aminopyrrolidin-2-ones to undergo various chemical transformations, leading to the creation of novel structures and potential pharmaceuticals, demonstrates the compound's versatility in organic synthesis (Kostyuchenko et al., 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(aminomethyl)-1-methylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8-3-2-6(9,4-7)5-8/h9H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSONRNXBPIZQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1-methylpyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



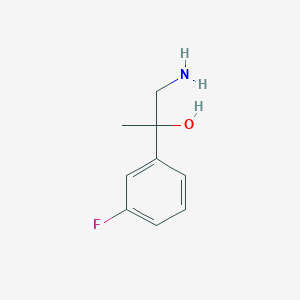
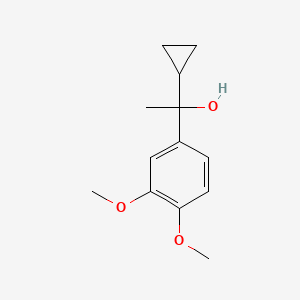
![3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine](/img/structure/B1529288.png)
![2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid](/img/structure/B1529292.png)


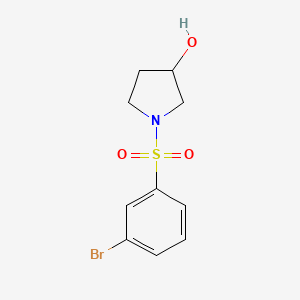

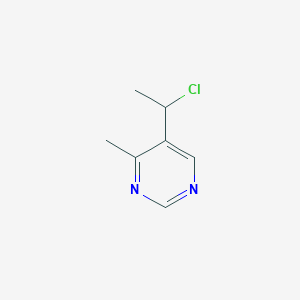
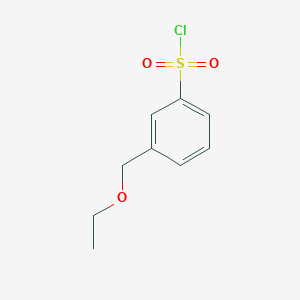
amino}methyl)-5-chloro-N-methylpyridin-2-amine](/img/structure/B1529303.png)
